6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one
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Overview
Description
6-Hydroxy-6-(thiophen-2-yl)spiro[44]nonan-1-one is a spiro compound featuring a unique structure where a thiophene ring is fused to a spiro[44]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one typically involves the following steps:
Formation of the Spiro[4.4]nonane Core: This can be achieved through the condensation of appropriate lactones or ketones with aliphatic compounds in the presence of catalysts such as sodium ethoxide or diethylzinc.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving thioglycolic acid derivatives and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution on the thiophene ring can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of 6-oxo-6-(thiophen-2-yl)spiro[4.4]nonan-1-one.
Reduction: Formation of 6-hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-ol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Mechanism of Action
The mechanism of action of 6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylenespiro[4.4]nonan-1-one: Similar spiro structure but with a methylene group instead of a thiophene ring.
Spiro[4.4]nonan-2-one: Lacks the hydroxyl and thiophene groups, making it less complex.
Uniqueness
6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical reactivity and potential biological activity compared to other spiro compounds.
Properties
CAS No. |
138769-84-3 |
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Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
4-hydroxy-4-thiophen-2-ylspiro[4.4]nonan-9-one |
InChI |
InChI=1S/C13H16O2S/c14-10-4-1-6-12(10)7-3-8-13(12,15)11-5-2-9-16-11/h2,5,9,15H,1,3-4,6-8H2 |
InChI Key |
UMXURUTUMLAPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)CCCC2(C3=CC=CS3)O |
Origin of Product |
United States |
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